molecular formula C7H6F2N2O2 B1344597 4-(Difluoromethyl)-2-nitroaniline CAS No. 887412-09-1

4-(Difluoromethyl)-2-nitroaniline

Cat. No.: B1344597
CAS No.: 887412-09-1
M. Wt: 188.13 g/mol
InChI Key: NRKZQNBCOSAMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-nitroaniline is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitration of 4-(Difluoromethyl)aniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-nitroaniline often employs large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-(Difluoromethyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    4-(Trifluoromethyl)-2-nitroaniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-2-aminoaniline: The reduced form of 4-(Difluoromethyl)-2-nitroaniline.

Uniqueness: this compound is unique due to the presence of both a difluoromethyl group and a nitro group, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

4-(difluoromethyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZQNBCOSAMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.